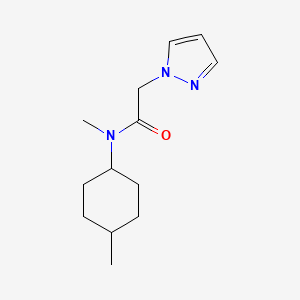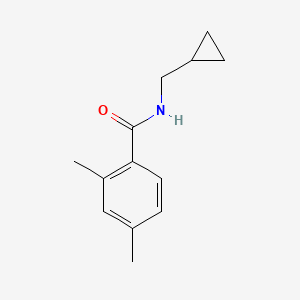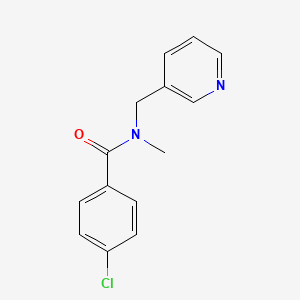
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide increases the release of these neurotransmitters, leading to improved motor function, cognitive function, and reduced seizure activity.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It increases the release of dopamine, acetylcholine, and glutamate, which are important neurotransmitters involved in motor function, cognition, and seizure activity. 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of the A1 receptor in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data for researchers. However, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the optimal dosage and administration of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide for these disorders. Another area of interest is the development of new analogs of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide with improved selectivity and potency. Finally, there is a need for further studies on the biochemical and physiological effects of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide to better understand its mechanism of action.
Métodos De Síntesis
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide can be synthesized through a multistep process starting from 2,6-dichloropyridine. The first step involves the conversion of 2,6-dichloropyridine to 2,6-dichloro-4-nitropyridine, which is then reduced to 2,6-dichloro-4-aminopyridine. The final step involves the reaction of 2,6-dichloro-4-aminopyridine with N,N-dimethylpropanediamine and acetic anhydride to yield 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In Alzheimer's disease, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. In epilepsy, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce seizure activity and increase seizure threshold.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)9-5-6-12-10(7-9)14(3)4/h5-8H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJKNRULOMYEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)






![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)
